molecular formula C23H24N6O4S B2438137 N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide CAS No. 1049507-98-3

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No. B2438137
CAS RN: 1049507-98-3
M. Wt: 480.54
InChI Key: WFQDMVVTKDSPFT-UHFFFAOYSA-N
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Description

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
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Scientific Research Applications

Applications in Antitumor Activity

Imidazole Derivatives and Antitumor Activity Imidazole derivatives, including compounds similar to N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide, have been extensively reviewed for their antitumor properties. Some of these compounds have undergone preclinical testing, indicating their potential in the development of new antitumor drugs and compounds with varying biological properties (Iradyan et al., 2009).

Applications in DNA Interaction

DNA Minor Groove Binding Hoechst 33258, a compound structurally related to the queried compound, is known for its strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. Hoechst derivatives and their analogues are utilized in various applications, including fluorescent DNA staining, plant cell biology, radioprotectors, and topoisomerase inhibitors. This showcases the potential of structurally similar compounds for rational drug design and DNA sequence recognition studies (Issar & Kakkar, 2013).

Applications in Central Nervous System (CNS) Drug Synthesis

Functional Chemical Groups for CNS Drugs A broad review of functional chemical groups indicates that heterocycles with nitrogen (N), sulphur (S), and oxygen (O) atoms form a significant class of organic compounds with potential CNS activity. Compounds structurally akin to the queried compound, with functional groups like pyridine, azole, and piperazine, may exhibit effects ranging from depression to euphoria and convulsion. This highlights their importance in the synthesis of novel CNS acting drugs (Saganuwan, 2017).

Applications in Multi-Drug Resistance Modulation

1-Aryl-piperazine Formation in Arylpiperazine Derivatives Recent research on arylpiperazine derivatives, which are structurally related to the queried compound, indicates their clinical application mainly for depression, psychosis, or anxiety treatment. The formation of 1-aryl-piperazine as a metabolite and its extensive tissue distribution, including the brain, signifies its potential role in pharmacological actions and multi-drug resistance modulation (Caccia, 2007).

properties

IUPAC Name

N-[4-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O4S/c30-21(25-13-16-4-5-18-19(11-16)33-15-32-18)12-17-14-34-22(26-17)27-23(31)29-9-7-28(8-10-29)20-3-1-2-6-24-20/h1-6,11,14H,7-10,12-13,15H2,(H,25,30)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDMVVTKDSPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=NC(=CS3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-4-(pyridin-2-yl)piperazine-1-carboxamide

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